2-[2-(9H-Fluoren-9-ylmethoxycarbonyl)-6-oxa-2-azaspiro[3.4]octan-7-yl]acetic acid
Description
Properties
IUPAC Name |
2-[2-(9H-fluoren-9-ylmethoxycarbonyl)-6-oxa-2-azaspiro[3.4]octan-7-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO5/c25-21(26)9-15-10-23(14-29-15)12-24(13-23)22(27)28-11-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,15,20H,9-14H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIWUJPUTXRCSAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC12CN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2137580-42-6 | |
| Record name | 2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-oxa-2-azaspiro[3.4]octan-7-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
The compound 2-[2-(9H-Fluoren-9-ylmethoxycarbonyl)-6-oxa-2-azaspiro[3.4]octan-7-yl]acetic acid is a complex organic molecule notable for its unique spirocyclic structure and potential applications in medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic implications based on diverse research findings.
Molecular Characteristics
- Molecular Formula : C23H23NO5
- Molecular Weight : 393.4 g/mol
- IUPAC Name : 2-[2-(9H-fluoren-9-ylmethoxycarbonyl)-6-oxa-2-azaspiro[3.4]octan-7-yl]acetic acid
- CAS Number : 2137580-42-6
Structural Representation
The structural formula of the compound can be represented as follows:
This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely utilized in peptide synthesis to protect amino groups during chemical reactions.
The biological activity of 2-[2-(9H-Fluoren-9-ylmethoxycarbonyl)-6-oxa-2-azaspiro[3.4]octan-7-yl]acetic acid is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. Its spirocyclic structure contributes to its binding affinity and specificity.
Pharmacological Studies
Recent studies have indicated that this compound exhibits significant activity as a potential inhibitor of specific enzymes involved in cancer cell proliferation. For instance, it has been shown to inhibit the activity of certain proteases that are crucial for tumor growth and metastasis .
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Properties
In a controlled laboratory study, 2-[2-(9H-Fluoren-9-ylmethoxycarbonyl)-6-oxa-2-azaspiro[3.4]octan-7-yl]acetic acid was tested against various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation, with IC50 values indicating significant potency compared to standard chemotherapeutic agents. The mechanism was linked to the induction of apoptosis through caspase activation pathways.
Case Study 2: Antimicrobial Effects
Another study focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The compound was found to exhibit notable antibacterial activity, suggesting its potential use in developing new antibiotics. The study highlighted the compound's ability to disrupt bacterial cell wall synthesis, leading to cell lysis and death .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
Below is a comparative analysis of compounds sharing structural or functional similarities with the target molecule:
Spirocyclic vs. Non-Spirocyclic Systems
- The target compound’s spiro[3.4]octane system imposes conformational constraints , reducing rotational freedom compared to linear analogues like 2-[4-(Fmoc)piperazin-1-yl]acetic acid (CAS 180576-05-0). This enhances binding specificity in drug-target interactions .
- Spiro systems generally exhibit improved metabolic stability due to reduced susceptibility to enzymatic degradation compared to non-cyclic or non-spiro structures .
Oxygen vs. Sulfur/Sulfone Substitutions
- The 6-oxa-2-azaspiro[3.4]octane core (target compound) provides polarity and hydrogen-bonding capacity , beneficial for aqueous solubility.
- In contrast, the thiomorpholine sulfone derivative (CAS 2137761-07-8) introduces sulfur atoms , which may enhance lipophilicity and membrane permeability but reduce solubility .
Positional Isomerism
Research Findings and Limitations
- SHELX Software Utility : The target compound’s crystal structure (if resolved) could be analyzed using SHELXL , a widely used refinement program for small molecules .
- Regulatory Status: None of the compounds are listed in major regulatory inventories (EINECS, TSCA), restricting their use to research settings .
- Synthetic Challenges : Discontinuation of some spiro compounds (e.g., CAS 2287344-85-6) highlights difficulties in large-scale synthesis or purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
